molecular formula C15H19F2N5O B6769259 N-(4,4-difluorocyclohexyl)-1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxamide

N-(4,4-difluorocyclohexyl)-1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxamide

Cat. No.: B6769259
M. Wt: 323.34 g/mol
InChI Key: QPBMXQOHFCCJFD-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a difluorocyclohexyl group, which imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and other scientific research areas.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N5O/c1-10-12(14(21(2)20-10)22-9-3-8-18-22)13(23)19-11-4-6-15(16,17)7-5-11/h3,8-9,11H,4-7H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMXQOHFCCJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2CCC(CC2)(F)F)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the fluorination of cyclohexane to obtain 4,4-difluorocyclohexane, followed by its conversion to the corresponding amine. This intermediate is then reacted with pyrazole derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The difluorocyclohexyl group plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
  • 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide

Uniqueness

N-(4,4-difluorocyclohexyl)-1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxamide is unique due to its specific chemical structure, which imparts distinct properties such as high binding affinity and selectivity. This makes it a valuable compound for targeted research and potential therapeutic applications .

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